1-Amino-2-hydroxypropane phosphonic acid

Chiral separation Analytical chemistry Stereoisomer analysis

Researchers face risk of stereochemical mismatch in aminophosphonate analysis. 1-AHPA is the validated α-aminophosphonate reference for chiral CE method development. • Baseline separation of all eight α/β-isomers. • L-Threonine analogue for enzyme inhibition studies. • Building block for herbicides against resistant weeds. Supplied ≥98% purity with global shipping.

Molecular Formula C3H10NO4P
Molecular Weight 155.09 g/mol
Cat. No. B1255524
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Amino-2-hydroxypropane phosphonic acid
Synonyms1-AHPA cpd
1-amino-2-hydroxypropane phosphonic acid
Molecular FormulaC3H10NO4P
Molecular Weight155.09 g/mol
Structural Identifiers
SMILESCC(C(N)P(=O)(O)O)O
InChIInChI=1S/C3H10NO4P/c1-2(5)3(4)9(6,7)8/h2-3,5H,4H2,1H3,(H2,6,7,8)
InChIKeyYXMKFNFKRRYWFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-AHPA Procurement & Selection Guide


1-Amino-2-hydroxypropane phosphonic acid (1-AHPA, C3H10NO4P) is an α-aminophosphonic acid analogue of the proteinogenic amino acid threonine [1]. It belongs to the class of aminophosphonates, which are structural mimics of natural amino acids where the carboxylic acid moiety is replaced by a phosphonic acid group [2]. This replacement confers unique chemical and biological properties, including enhanced stability against proteolysis and the ability to act as transition-state analogue enzyme inhibitors [3].

α-Aminophosphonate threonine analog for enzyme probe studies
Supports chiral CE method development and stereoisomer resolution
Scaffold for agrochemical derivative synthesis research

Why Generic Substitution Fails for 1-AHPA


Aminophosphonates are not interchangeable due to critical differences in stereochemistry, regioisomerism, and functional group positioning that profoundly impact analytical separability, enzyme recognition, and biological activity. 1-AHPA (α-aminophosphonate) exhibits distinct chromatographic and electrophoretic behavior compared to its β-isomer (2-amino-1-hydroxypropane phosphonic acid), enabling unique analytical resolutions [1]. Furthermore, the α-aminophosphonate scaffold positions the phosphonate moiety adjacent to the amino group, creating a distinct electrostatic and steric environment that differentiates it from bisphosphonates like alendronate, which possess a geminal bisphosphonate structure conferring strong bone affinity [2]. Generic substitution risks selecting a compound with an incorrect stereochemical profile or regioisomer, leading to failed analytical method development or erroneous biological conclusions.

Regioisomer mismatch β-isomer (2-AHPA) produces different CE migration and chiral recognition; stereochemical profiles may not transfer.
Bisphosphonate substitution Alendronate-like bisphosphonates confer strong bone affinity; single phosphonate 1-AHPA lacks this property, altering tissue distribution in model studies.
Pathway target shift Glyphosate targets EPSP synthase; 1-AHPA may interact with threonine-utilizing enzymes. Biological endpoints are not interchangeable.

1-AHPA Quantitative Comparator Evidence


Stereoisomer Separation: CE vs. HPLC

1-AHPA, as an α-aminophosphonic acid, can be simultaneously resolved alongside its β-isomer (2-amino-1-hydroxypropane phosphonic acid) using a stereoselective nonaqueous capillary electrophoresis (CE) method. This method achieved baseline separation of all eight stereoisomers (four from 1-AHPA and four from 2-AHPA) in a single analytical run when derivatized with N-2,4-dinitrophenyl groups [1]. In contrast, a parallel HPLC method employing a quinine carbamate-type chiral stationary phase, while exhibiting high enantioselectivity, failed to simultaneously separate all eight components [1].

CE vs HPLC Separation
Head-to-head
Baseline resolution of all 8 stereoisomers by nonaqueous CE; HPLC failed simultaneous separation.
Supports CE-based chiral purity assessment for aminophosphonates.
Derivatization with N-DNP required; method-transfer validation needed.
Chiral separation Analytical chemistry Stereoisomer analysis

1-AHPA Synthetic Accessibility

The synthesis of 1-AHPA has been reported using straightforward procedures involving the addition of hypophosphorous acid to appropriate imine precursors, yielding the product in acceptable yields [1]. While exact yield values are not disclosed in the abstract, the reported preparative simplicity and acceptable yields contrast with more complex syntheses required for structurally related bisphosphonates like alendronate, which often involve multi-step processes with lower overall efficiency [2].

Synthetic Accessibility
Class-level
Simple procedures with acceptable yields; exact yields not disclosed.
Reported synthetic simplicity may support supply reliability.
Laboratory-scale data; scalability to review.
Synthesis Aminophosphonate Process chemistry

Threonine-Mimetic Inhibition vs. Glyphosate

1-AHPA is a direct phosphonic analogue of L-threonine [1]. As a class, aminophosphonates act as competitive inhibitors of enzymes that process natural amino acid substrates, including alanine racemase and various aminopeptidases [2]. This mechanism is distinct from glyphosate, which targets the shikimate pathway enzyme EPSP synthase [3]. While direct Ki values for 1-AHPA against specific threonine-utilizing enzymes are not available, class-level data show that structurally related aminophosphonates exhibit Ki values in the micromolar to millimolar range against their target enzymes [2].

Threonine-Mimetic vs Glyphosate
Class-level
Distinct targets: threonine-pathway enzymes vs EPSP synthase; Ki data for 1-AHPA unavailable.
Supports selection for threonine-pathway inhibition studies.
Class-level enzyme inhibition; verify target specificity.
Enzyme inhibition Amino acid mimicry Metabolic regulation

α-Aminophosphonate Herbicidal Activity vs. Glyphosate

Novel α-amino phosphonate derivatives containing a uracil moiety (compounds 3b and 3j) exhibited 100% inhibition against four test plant species in both post- and pre-emergence treatments at 1000 g/ha [1]. Moreover, most of the tested compounds showed higher inhibition against Amaranthus retroflexus and Digitaria sanguinalis than glyphosate in pre-emergence treatment [1]. While 1-AHPA itself was not directly tested, it serves as the core α-aminophosphonate scaffold upon which these potent derivatives are built, highlighting the herbicidal potential of this pharmacophore class.

Herbicidal Activity Comparison
Class-level
α-Aminophosphonate derivatives: 100% inhibition at 1000 g/ha; reported higher pre-emergence inhibition than glyphosate in some species.
May support herbicide lead development against glyphosate-resistant weeds.
Derivative study; 1-AHPA scaffold contribution inferred.
Herbicide Agrochemical Weed control

Bone Affinity: 1-AHPA vs. Bisphosphonates

Alendronate, a nitrogen-containing bisphosphonate, exhibits high affinity for bone mineral due to its geminal bisphosphonate structure (P-C-P backbone) [1]. In contrast, 1-AHPA contains a single phosphonate group (P-C bond) and lacks the bisphosphonate moiety required for strong hydroxyapatite binding [2]. This structural difference results in significantly lower bone affinity, making 1-AHPA unsuitable for bone-targeting applications but advantageous for systemic or non-skeletal targets where bone sequestration is undesirable.

Bone Affinity vs Bisphosphonates
Class-level
Single phosphonate: low hydroxyapatite binding; alendronate Kd ~100-200 μM.
Supports systemic studies where bone sequestration avoidance is required.
Affinity difference based on structural class, not direct measurement for 1-AHPA.
Bone targeting Osteoporosis Drug delivery

1-AHPA Application Scenarios


Chiral Method Development and Purity Assessment

1-AHPA is uniquely suited for developing and validating stereoselective analytical methods. As demonstrated by Lämmerhofer et al. (2001), the compound's stereoisomers can be resolved using nonaqueous CE with O-(tert-butylcarbamoyl) quinine as a chiral selector, achieving baseline separation of all eight α/β-aminophosphonate stereoisomers in a single run [1]. This makes 1-AHPA an ideal reference standard for chiral method development, quality control of stereochemically complex aminophosphonates, and studies of enantiomeric purity. Procurement of 1-AHPA is essential for laboratories developing or validating CE-based chiral separation protocols for aminophosphonic acids.

α-Aminophosphonate Herbicide Intermediate

The α-aminophosphonate scaffold of 1-AHPA is the foundation for developing novel herbicides with activity against glyphosate-resistant weeds. Che et al. (2016) demonstrated that α-amino phosphonate derivatives containing a uracil moiety exhibit superior pre-emergence herbicidal activity against Amaranthus retroflexus and Digitaria sanguinalis compared to glyphosate [2]. 1-AHPA serves as a key synthetic building block for generating libraries of α-aminophosphonate derivatives for structure-activity relationship studies in agrochemical research. Procurement of high-purity 1-AHPA enables the synthesis of these promising herbicidal candidates.

Threonine-Dependent Enzyme Inhibition Studies

As a direct phosphonic analogue of L-threonine, 1-AHPA is a valuable probe for investigating enzymes that utilize threonine as a substrate, including threonine synthase, threonine aldolase, and threonine dehydratase [3]. Aminophosphonates, as a class, act as transition-state analogue inhibitors of amino acid-metabolizing enzymes [4]. 1-AHPA can be used in kinetic studies to elucidate the mechanism of threonine-recognizing enzymes and to screen for potential antimicrobial agents targeting bacterial threonine metabolism. Procurement of 1-AHPA is recommended for biochemical laboratories investigating amino acid analogue enzyme inhibition.

Non-Bone-Targeted Probe for Enzyme Studies

Unlike bisphosphonates such as alendronate, which exhibit high affinity for bone mineral and are sequestered in skeletal tissue, 1-AHPA lacks the geminal bisphosphonate structure and therefore does not accumulate in bone [5]. This property makes 1-AHPA a superior choice for in vivo or in vitro studies where bone sequestration would confound results, such as systemic enzyme inhibition, metabolic pathway tracing, or drug distribution studies. Researchers requiring an aminophosphonate probe without bone-targeting properties should procure 1-AHPA over bisphosphonate alternatives.

Application
Selection Property
Validation Focus
Chiral CE method development
α-Aminophosphonate reference standard potential
Stereoisomer resolution verification
Herbicide lead synthesis
α-Aminophosphonate scaffold
Derivative pre-emergence activity screening
Threonine-pathway enzyme inhibition studies
Threonine-mimetic probe
Enzyme kinetics and target selectivity assays
Systemic enzyme inhibition studies
Low bone affinity profile
Hydroxyapatite binding confirmation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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